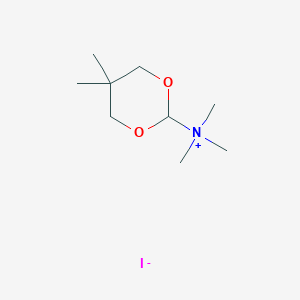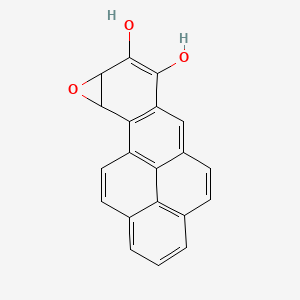
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- is a complex organic compound known for its significant biological activity. It is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products . This compound is notable for its carcinogenic and mutagenic properties, making it a subject of extensive research in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- typically involves multiple steps. The process begins with the oxidation of benzo[a]pyrene to introduce an epoxide group at the 7,8-position. This is followed by hydration to form a vicinal diol, and finally, another epoxide group is introduced at the 9,10-position . The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential health hazards. when produced, it is typically synthesized in controlled laboratory environments using advanced chemical techniques and equipment to ensure safety and precision .
化学反応の分析
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more reactive intermediates.
Reduction: Reduction reactions can convert the epoxide groups to less reactive alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields diols .
科学的研究の応用
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: The compound is studied for its interactions with DNA and its role in mutagenesis and carcinogenesis.
作用機序
The mechanism of action of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- involves its interaction with DNA. The compound binds to the N2 atom of a guanine nucleobase, causing distortion of the DNA double helix through intercalation of the pyrene moiety between base pairs . This intercalation can lead to replication errors, mutations, and ultimately, carcinogenesis .
類似化合物との比較
Similar Compounds
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another derivative of benzo[a]pyrene with similar carcinogenic properties.
7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide: A related compound with mutagenic activity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 8a,9a-dihydro- is unique due to its specific structure, which includes multiple epoxide and diol functionalities. This structure contributes to its high reactivity and potent biological effects, distinguishing it from other PAH derivatives .
特性
CAS番号 |
63528-87-0 |
|---|---|
分子式 |
C20H12O3 |
分子量 |
300.3 g/mol |
IUPAC名 |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene-6,7-diol |
InChI |
InChI=1S/C20H12O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,19-22H |
InChIキー |
OKMMPIIEAWVGFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(=C5O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
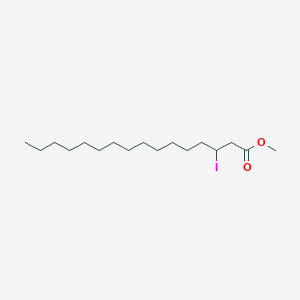

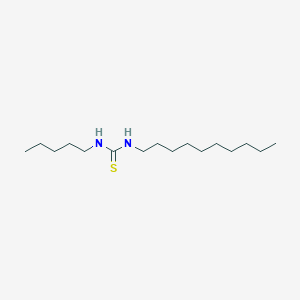
![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)

![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
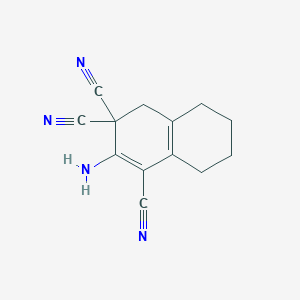
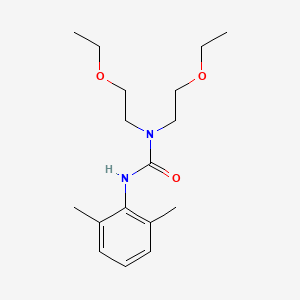
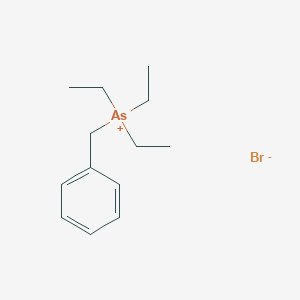

![1-(2-Methylpyridazino[1,6-b]indazol-9(4aH)-yl)ethan-1-one](/img/structure/B14511850.png)
